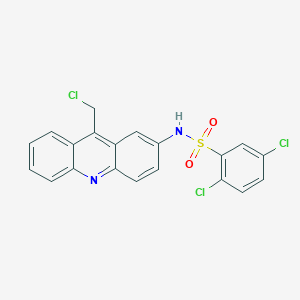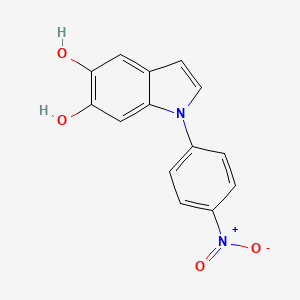![molecular formula C8H11N5OS B15216305 2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol CAS No. 2852-30-4](/img/structure/B15216305.png)
2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of an amino group, a methylthio group, and an ethanol group attached to the purine ring. Purine derivatives are known for their significant biological activities and are widely studied in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-(methylthio)purine.
Amination: The 6-(methylthio)purine undergoes amination to introduce the amino group at the 2-position.
Ethanol Addition: The final step involves the addition of an ethanol group to the purine ring.
The reaction conditions for these steps may vary, but common reagents include ammonia for the amination step and ethanol for the final addition.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and methylthio groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino and methylthio groups play a crucial role in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-6-methylpurine: Similar structure but lacks the ethanol group.
6-Methylthio-9H-purine: Lacks the amino and ethanol groups.
2-Amino-9H-purine: Lacks the methylthio and ethanol groups.
Uniqueness
2-(2-Amino-6-(methylthio)-9H-purin-9-yl)ethanol is unique due to the presence of all three functional groups (amino, methylthio, and ethanol) on the purine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
2852-30-4 |
|---|---|
Fórmula molecular |
C8H11N5OS |
Peso molecular |
225.27 g/mol |
Nombre IUPAC |
2-(2-amino-6-methylsulfanylpurin-9-yl)ethanol |
InChI |
InChI=1S/C8H11N5OS/c1-15-7-5-6(11-8(9)12-7)13(2-3-14)4-10-5/h4,14H,2-3H2,1H3,(H2,9,11,12) |
Clave InChI |
DCKGJRRRPXIFNR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=NC2=C1N=CN2CCO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1-Methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B15216225.png)
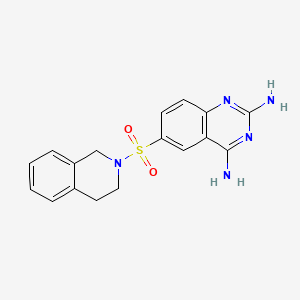
![3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15216234.png)
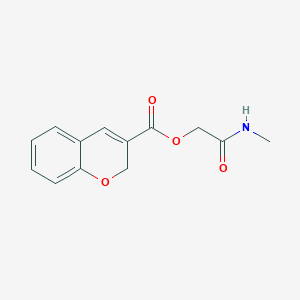
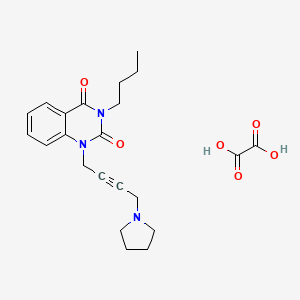

![3-Phenyl-3,4,7,12-tetrahydro-1H-[1,2,5]triazepino[1,2-b]phthalazine-1,5(2H)-dione](/img/structure/B15216261.png)
![5,7-Diisopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B15216273.png)


![5-Methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine](/img/structure/B15216288.png)
